Oct-5-ene-1,3-diol

Description

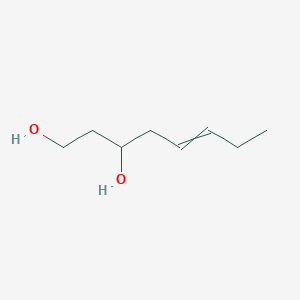

Structure

2D Structure

3D Structure

Properties

CAS No. |

71677-24-2 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

oct-5-ene-1,3-diol |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h3-4,8-10H,2,5-7H2,1H3 |

InChI Key |

QTHIKVMVWXLPKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC(CCO)O |

Origin of Product |

United States |

Mechanistic Investigations of Oct 5 Ene 1,3 Diol Reactivity

Reaction Mechanisms Involving the Alkene Moiety

The C5-C6 double bond in Oct-5-ene-1,3-diol is an electron-rich center, making it susceptible to attack by electron-deficient species (electrophiles) and radicals.

Electrophilic and Radical Addition Pathways

The most significant reactions involving the alkene group are electrophilic additions. libretexts.org In these reactions, the π electrons of the double bond attack an electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The stability of the potential carbocation intermediate influences the regioselectivity of the reaction. aakash.ac.in For unsaturated 1,3-fatty-diols, which share the same core structure as this compound, typical addition reactions include halogenation (addition of halogens), hydrogenation (addition of hydrogen to form the corresponding alkane), hydration (addition of water to yield a polyol), and epoxidation. google.com

The mechanism for electrophilic addition generally proceeds in two steps:

Electrophilic Attack: The alkene's π bond attacks an electrophile (E+), creating a C-E sigma bond and a carbocation at the adjacent carbon. libretexts.org

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming a new sigma bond and the final product. libretexts.org

The alkene moiety can also participate in radical polymerization, where a radical initiator prompts the formation of long polymer chains. google.com

Concerted Dissociative Electron Transfer Mechanisms in Related Systems

While direct studies on this compound are limited, research on the reduction of bicyclic endoperoxides provides significant insight into related mechanisms that produce unsaturated diols. The electrochemical reduction of these systems often proceeds via a concerted dissociative electron transfer (DET) mechanism. researchgate.netmdpi.comum.edu.mt In this process, the transfer of an electron to the molecule and the cleavage of a chemical bond (in this case, the O-O peroxide bond) occur in a single, concerted step, yielding a distonic radical-anion intermediate. researchgate.netresearchgate.netpsu.edu

Studies on diphenyl-substituted bicyclic endoperoxides show that their reduction leads to the formation of cis-diols. mdpi.comum.edu.mt For example, the reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene results in 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol. mdpi.comum.edu.mt The mechanism can be complex, sometimes involving a radical-anion chain reaction rather than a simple two-electron transfer, depending on the structure of the endoperoxide. mdpi.comum.edu.mt The structural features of the molecule significantly affect the reactivity of the intermediate distonic radical anions. um.edu.mt

| Starting Compound | Major Product | Key Mechanistic Findings |

|---|---|---|

| 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene | 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol | Reacts via a concerted DET mechanism. Product yield is 90% with a consumption of 1.73 electrons per mole, suggesting a radical-anion chain mechanism. mdpi.comum.edu.mt |

| 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene | 1,4-diphenylcyclohex-2-ene-cis-1,4-diol | Undergoes a two-electron reduction mechanism in quantitative yield. researchgate.netum.edu.mt |

Mechanisms of Hydroxyl Group Reactivity

The two hydroxyl groups in this compound are primary and secondary, respectively, and their chemistry is characteristic of alcohols. google.com The polar nature of the O-H bond allows these groups to act as nucleophiles and participate in a wide range of derivatization reactions. google.com

Nucleophilic Reactivity and Derivatization Mechanisms

The hydroxyl groups are available for numerous chemical reactions typical for this functional group. google.com They can participate in nucleophilic substitution reactions where the hydroxyl group itself acts as a nucleophile or is first converted into a better leaving group. google.comdiva-portal.org

Common derivatization mechanisms include:

Etherification: The hydroxyl group can be deprotonated by a strong base to form an alkoxide, a potent nucleophile, which can then react with an alkyl halide (Williamson ether synthesis) to form an ether.

Esterification: In the presence of an acid catalyst, the hydroxyl group can act as a nucleophile, attacking the carbonyl carbon of a carboxylic acid to form an ester. This reaction is reversible.

Conversion to Sulfonates: The diol can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters. This transforms the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. The formation of 1,3-dimesylates from 1,3-diols is a key step in their conversion to other functional groups. acs.org

Cyclic Acetal/Ketal Formation: The 1,3-diol structure is suitable for forming cyclic acetals or ketals upon reaction with aldehydes or ketones under acidic conditions. For example, di-isopropylsilylenes can be formed from 1,3-diols, which can then undergo regioselective ring-opening. researchgate.net

Rearrangement Mechanisms in this compound Derivatives

Derivatives of this compound, formed through reactions at the alkene or hydroxyl groups, can undergo various skeletal rearrangements, leading to isomeric products or new ring systems.

Studies on Ring-Opening and Isomerization Pathways

While direct studies on this compound derivatives are not prevalent, mechanistic principles can be inferred from related systems.

Epoxide Ring-Opening: A common derivative is the epoxide formed by oxidation of the C5-C6 double bond. Acid-catalyzed ring-opening of such epoxides is highly regioselective and can lead to complex mixtures of products, including rearranged skeletons. rsc.org The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack. In sterically hindered systems, this can be accompanied by hydride or alkyl shifts to alleviate strain, resulting in isomerized products. rsc.org

Pinacol-Type Rearrangements: The pinacol (B44631) rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde via a 1,2-migration. rsc.org While this compound is not a 1,2-diol, its derivatives can be. For instance, dihydroxylation of the double bond would yield a tetraol containing a 1,2-diol moiety, making it susceptible to this type of rearrangement. Extended pinacol rearrangements, where cleavage of a C-C bond occurs along with migration of an alkyl or aryl group, have also been studied in strained cage systems containing diols, highlighting that such skeletal reorganizations can occur over more than one bond. cdnsciencepub.com The mechanism can be stepwise, involving discrete carbocation intermediates, or concerted. cdnsciencepub.com

Cyclization of Derivatives: Derivatives of 1,3-diols can serve as precursors for cyclization reactions. For example, 1,3-dimesylates, readily prepared from 1,3-diols, can undergo a zinc-mediated cross-electrophile coupling reaction to form cyclopropanes. acs.org This transformation represents a significant structural rearrangement from an acyclic diol derivative to a cyclic alkane.

Acid-Catalyzed Rearrangements in 1,3-Diol Systems

While the classical pinacol rearrangement specifically involves the acid-catalyzed conversion of a 1,2-diol to a ketone, analogous acid-catalyzed rearrangements can occur in 1,3-diol systems like this compound, albeit through potentially more complex pathways. libretexts.orgjove.commasterorganicchemistry.com The fundamental steps of such rearrangements are initiated by the protonation of one of the hydroxyl groups by an acid catalyst. jove.comfiveable.me This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Departure of the water molecule generates a carbocation intermediate. jove.comwikipedia.org In the case of an unsymmetrical diol, the hydroxyl group that is protonated and subsequently leaves is the one that results in the formation of the more stable carbocation. jove.comwikipedia.org For this compound, protonation could occur at either the C1 or C3 hydroxyl group. Protonation at the C3 hydroxyl and subsequent loss of water would lead to a secondary allylic carbocation, which is stabilized by resonance. Protonation at the C1 hydroxyl would form a primary carbocation, which is less stable.

Once the carbocation is formed, a rearrangement can occur. This typically involves a 1,2-hydride or 1,2-alkyl shift to the carbocation center, leading to a more stable carbocation. masterorganicchemistry.com The driving force for this migration is the formation of a more stable carbocation, often a resonance-stabilized oxonium ion where all atoms have a complete octet. wikipedia.orgchemistrysteps.com The final step of the mechanism is deprotonation to yield the rearranged product, which could be a ketone or an aldehyde, and regeneration of the acid catalyst. libretexts.orgpearson.com In cyclic systems, the stereochemistry of the diol can significantly influence the reaction, with anti-periplanar groups to the leaving group being favored for migration. wikipedia.org

Table 1: Factors Influencing Acid-Catalyzed Rearrangements in Diols

| Factor | Description | Impact on this compound |

|---|---|---|

| Carbocation Stability | The stability of the intermediate carbocation dictates the preferred reaction pathway. Tertiary and resonance-stabilized carbocations are more stable. jove.comwikipedia.org | Protonation at C3 is favored due to the formation of a resonance-stabilized secondary allylic carbocation. |

| Migratory Aptitude | The relative ability of different groups to migrate to the carbocation center. Generally, the order is Phenyl > Hydride > Alkyl. wikipedia.org | In the context of this compound, a hydride shift would be the most likely migration event. |

| Reaction Conditions | Acid strength, temperature, and solvent can influence the product distribution, favoring either kinetic or thermodynamic products. msu.edu | More vigorous conditions could lead to further isomerization or side reactions. |

| Stereochemistry | In cyclic diols, the trans relationship between the migrating group and the leaving group is crucial for a concerted rearrangement. wikipedia.org | While this compound is acyclic, intramolecular interactions could still influence the transition state geometry. |

Oxidative Decarboxylation Mechanistic Insights

Oxidative decarboxylation is a process where a carboxylic acid is converted into other functional groups with the loss of carbon dioxide, often involving an oxidizing agent. sci-hub.st While this compound itself does not have a carboxyl group, understanding the mechanisms of oxidative decarboxylation in related unsaturated systems provides insight into potential transformations if the diol were to be oxidized to a carboxylic acid derivative.

The oxidative decarboxylation of β,γ-unsaturated carboxylic acids, which are structurally analogous to an oxidized form of this compound, can be achieved using reagents like lead(IV) acetate (B1210297). acs.org The reaction mechanism often involves the formation of a radical intermediate. The process can be initiated by the formation of a lead(IV) carboxylate, which then undergoes homolytic cleavage to produce a carboxylate radical. This radical subsequently loses CO2 to form an alkyl radical. The fate of this alkyl radical depends on the reaction conditions and the presence of other reagents. It can be oxidized to a carbocation, which then undergoes further reactions, or it can participate in radical chain processes.

For instance, the use of lead tetraacetate in the presence of copper(II) salts can lead to the formation of alkenes. sci-hub.st In the absence of such catalysts, the formation of acetoxy-decarboxylation products is common. sci-hub.st The choice of solvent and the presence of additives are crucial in determining the reaction outcome. sci-hub.st

Table 2: Key Steps in the Oxidative Decarboxylation of an Unsaturated Carboxylic Acid Analog

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Ligand Exchange | The carboxylic acid reacts with the oxidizing agent (e.g., lead tetraacetate) to form a metal carboxylate. | Lead(IV) carboxylate |

| 2. Homolytic Cleavage | The O-Pb bond breaks homolytically to form a carboxylate radical and a reduced metal species. | Carboxylate radical |

| 3. Decarboxylation | The carboxylate radical rapidly loses a molecule of carbon dioxide to form an alkyl radical. | Alkyl radical |

| 4. Further Reactions | The alkyl radical can be oxidized to a carbocation, abstract a hydrogen atom, or react with other species in the medium. | Alkene, ester, or alkane |

Keto-Enol Tautomerization in Unsaturated Diol Analogs

Keto-enol tautomerism is an equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). fiveable.melibretexts.org This process is relevant to the reactivity of this compound as its oxidation products, such as ketones or aldehydes, can undergo tautomerization. The tautomerization can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. fiveable.meyoutube.com A base (often a solvent molecule like water) then removes an alpha-hydrogen, leading to the formation of the enol. libretexts.org

Under basic conditions, the process begins with the deprotonation of an alpha-hydrogen by a base to form an enolate ion. libretexts.org The enolate ion is a resonance-stabilized intermediate. Protonation of the oxygen atom of the enolate then yields the enol. libretexts.org

For most simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. masterorganicchemistry.com However, the stability of the enol form can be enhanced by several factors, including:

Conjugation: If the C=C double bond of the enol is conjugated with another pi system, such as a phenyl group or another double bond, the enol form is stabilized. masterorganicchemistry.comyoutube.com

Intramolecular Hydrogen Bonding: If the enol can form an intramolecular hydrogen bond, its stability is increased. masterorganicchemistry.commdpi.com

Aromaticity: If the enol form is part of an aromatic ring (like in phenol), it is highly stabilized and is the predominant tautomer. masterorganicchemistry.com

The solvent also plays a significant role in the position of the keto-enol equilibrium. mdpi.com Polar aprotic solvents may favor the keto form, while non-polar solvents can favor the enol form, especially if intramolecular hydrogen bonding is possible. mdpi.com

Table 3: Comparison of Acid- and Base-Catalyzed Enolization

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

|---|---|---|

| First Step | Protonation of the carbonyl oxygen. libretexts.orgyoutube.com | Deprotonation of the α-hydrogen. libretexts.org |

| Key Intermediate | Protonated carbonyl (oxonium ion). libretexts.org | Enolate anion. libretexts.org |

| Second Step | Deprotonation of the α-hydrogen. libretexts.org | Protonation of the enolate oxygen. libretexts.org |

| Catalyst | Acid (e.g., H3O+) is regenerated. libretexts.org | Base (e.g., OH-) is regenerated. libretexts.org |

Chemical Transformations and Derivatizations of Oct 5 Ene 1,3 Diol

Reactions Involving the Hydroxyl Groups

The two hydroxyl (-OH) groups of oct-5-ene-1,3-diol behave as typical primary and secondary alcohols, readily participating in reactions such as ether and ester formation. google.com Their 1,3-disposition also facilitates the formation of cyclic structures, which can serve as protecting groups in multi-step syntheses. thieme-connect.de

The hydroxyl groups of this compound can be converted to ethers and esters through standard synthetic protocols. Etherification can be achieved under various conditions, including intramolecular cyclization with dehydration, often catalyzed by an agent like iodine, to form cyclic ethers. jst.go.jp

Esterification, the formation of mono- or diesters, is readily accomplished by reacting the diol with an organic acid or its more reactive derivatives, such as acid chlorides or anhydrides. google.com This process can be catalyzed by an acid or base. The reaction can be controlled to favor the formation of a monoester or a diester depending on the stoichiometry of the reagents. google.com

Table 1: Ether and Ester Formation Reactions

| Transformation | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Intermolecular Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Dialkoxy ether | Williamson Ether Synthesis |

| Intramolecular Etherification | Acid or Iodine Catalyst | Cyclic Ether (Tetrahydrofuran derivative) | Involves dehydration jst.go.jp |

| Esterification | Carboxylic Acid, Acid Catalyst | Mono- or Diester | Reversible reaction google.com |

| Esterification | Acid Chloride/Anhydride, Base | Mono- or Diester | Generally high-yield and irreversible |

A characteristic reaction of 1,3-diols such as this compound is their condensation with aldehydes or ketones to form six-membered cyclic acetals or ketals, known as 1,3-dioxanes. quimicaorganica.orgorganic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (TsOH). organic-chemistry.orgucalgary.ca

The formation of the 1,3-dioxane (B1201747) is a reversible equilibrium process. libretexts.org To drive the reaction to completion, the water formed as a byproduct is usually removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org These cyclic acetals are stable under basic, reductive, and nucleophilic conditions, making them excellent protecting groups for the 1,3-diol moiety or, conversely, for the carbonyl compound. thieme-connect.deorganic-chemistry.org The protection can be reversed by treatment with aqueous acid. ucalgary.ca

Table 2: Cyclic Acetal and Ketal Formation

| Reactant | Catalyst | Product | Key Feature |

|---|---|---|---|

| Aldehyde (R-CHO) | Acid (e.g., TsOH) | 2-substituted-1,3-Dioxane | Protects the diol and aldehyde functionality ucalgary.ca |

Reactions Involving the Unsaturated Carbon-Carbon Bond

The carbon-carbon double bond in the this compound backbone provides a second site for a variety of addition and cleavage reactions. google.com These transformations leave the diol functionality intact, leading to saturated or functionalized diol products.

The alkene functionality can be selectively reduced through catalytic hydrogenation to yield the corresponding saturated diol, octane-1,3-diol. google.com This reaction is typically carried out under an atmosphere of hydrogen gas (H₂) using a heterogeneous catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney Nickel. The reaction effectively saturates the double bond without affecting the hydroxyl groups.

Table 3: Hydrogenation of the C=C Bond

| Transformation | Reagent(s) | Product | Notes |

|---|

| Alkene Reduction | H₂, Catalyst (Pd/C, PtO₂, etc.) | Octane-1,3-diol | The hydroxyl groups are unaffected by these conditions google.com |

The double bond of this compound can be converted into an epoxide (an oxirane ring) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with molecular oxygen in the presence of specific catalysts. libretexts.orgpsu.edu This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond. libretexts.org

The resulting epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles. mdpi.comlibretexts.org

Acid-Catalyzed Ring Opening: In the presence of aqueous acid, the epoxide ring opens to form a vicinal diol (a 1,2-diol), resulting in the formation of octane-1,3,5,6-tetraol. The nucleophilic attack by water occurs at the more substituted carbon of the protonated epoxide, and the stereochemistry of the addition is anti. libretexts.orglibretexts.org

Base-Catalyzed Ring Opening: Under basic conditions, the ring-opening also produces a vicinal diol. However, the nucleophile (e.g., hydroxide) attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2-type mechanism, also resulting in anti-addition. libretexts.org

Table 4: Epoxidation and Ring-Opening Reactions

| Reaction Step | Reagent(s) | Intermediate/Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 5,6-Epoxyoctane-1,3-diol | Syn-addition of oxygen to the double bond |

| Acid-Catalyzed Ring Opening | H₃O⁺ | Octane-1,3,5,6-tetraol | Anti-dihydroxylation libretexts.org |

| Base-Catalyzed Ring Opening | NaOH, H₂O | Octane-1,3,5,6-tetraol | Anti-dihydroxylation libretexts.org |

The carbon-carbon double bond can be cleaved to produce smaller carbonyl-containing fragments. This transformation can be achieved through several methods:

Ozonolysis (O₃): This is a two-step process where the alkene is first treated with ozone (O₃) to form an ozonide intermediate, which is then worked up under reductive (e.g., with dimethyl sulfide, DMS) or oxidative (e.g., with hydrogen peroxide, H₂O₂) conditions. Reductive workup yields two aldehyde molecules: propanal and 4-hydroxy-pentanal. Oxidative workup would yield the corresponding carboxylic acids.

Lemieux-Johnson Oxidation: This method uses a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant like sodium periodate (B1199274) (NaIO₄). wikipedia.org This one-pot reaction cleaves the alkene directly to form the same aldehydes as reductive ozonolysis. wikipedia.org The periodate serves to both cleave the intermediate diol formed by osmium tetroxide and to regenerate the osmium catalyst. wikipedia.org

Table 5: Oxidative Cleavage of the C=C Bond

| Method | Reagent(s) | Products (from this compound) | Notes |

|---|---|---|---|

| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Propanal + 4-hydroxypentanal (B3052742) | Cleaves the C=C bond to form aldehydes/ketones. |

| Lemieux-Johnson Oxidation | OsO₄ (cat.), NaIO₄ | Propanal + 4-hydroxypentanal | Ceases at the aldehyde stage, similar to reductive ozonolysis. wikipedia.org |

Olefin Metathesis for Chain Elongation and Diversification

Olefin metathesis is a powerful transformation in organic synthesis that enables the rearrangement of carbon-carbon double bonds. beilstein-journals.org For a substrate like this compound, the C5-C6 double bond serves as a reactive handle for cross-metathesis (CM) reactions, allowing for significant molecular diversification. beilstein-journals.org This strategy is particularly effective for introducing new functional groups or elongating the carbon chain. The success of these reactions often depends on the choice of a suitable ruthenium-based catalyst, such as the Grubbs, Hoveyda-Grubbs, or other second-generation catalysts known for their stability and functional group tolerance. beilstein-journals.orgunifr.ch

In cross-metathesis, this compound or its analogs can react with a partner olefin in the presence of a catalyst like the phosphine-free Hoveyda type second-generation Zhan catalyst-1B. beilstein-journals.org For instance, the cross-metathesis of unsaturated epoxides with electron-deficient olefins like methyl acrylate (B77674) has been shown to be effective, yielding polyfunctional building blocks. beilstein-journals.org While direct metathesis on this compound is not extensively documented in readily available literature, studies on analogous unsaturated polyols demonstrate the principle. For example, a relay strategy has been used to enact cross-metathesis on trisubstituted olefins in monoterpenoids using Grubbs catalyst 1. nih.gov These reactions provide a pathway to novel, functionalized diols that would be difficult to access through other synthetic routes. The choice of catalyst is critical; second-generation Hoveyda-Grubbs catalysts are often preferred for their stability and efficiency. beilstein-journals.orgunifr.ch

Table 1: Representative Cross-Metathesis of an Unsaturated Epoxide with Methyl Acrylate This table illustrates the diversification of an olefin through cross-metathesis, a reaction applicable to analogs of this compound.

| Catalyst | Partner Olefin | Solvent | Yield of Product | Ref |

| Zhan catalyst-1B | Methyl Acrylate | Dimethyl Carbonate (DMC) | 75% | beilstein-journals.org |

| Hoveyda 2nd Gen. | Methyl Acrylate | Toluene | 63% | beilstein-journals.org |

Cyclization and Rearrangement Chemistry of this compound Analogs

The dual functionality of the diol and the olefin in this compound and its analogs provides a template for complex chemical transformations, including intramolecular cyclizations and skeletal rearrangements to produce diverse heterocyclic and carbocyclic structures.

Intramolecular Cyclization (e.g., Oxycarbonylation)

Intramolecular palladium(II)-catalyzed oxycarbonylation is a potent method for transforming unsaturated polyols into bicyclic lactones. semanticscholar.org This domino reaction typically involves a Pd(II)-promoted cyclization followed by the insertion of carbon monoxide. semanticscholar.org Analogs of this compound, such as 4-penten-1,3-diols, undergo this transformation to selectively produce cis-3-hydroxytetrahydrofuran 2-acetic acid lactones in high yield under mild conditions (room temperature, 1 atm of CO). researchgate.net

The reaction mechanism is a form of the Wacker process, involving an intramolecular nucleophilic attack of a hydroxyl group on the C=C double bond, which is coordinated to the electrophilic Pd(II) catalyst. lookchemmall.com This is followed by the insertion of carbon monoxide into the resulting carbon-palladium bond. lookchemmall.com A common catalytic system uses palladium(II) chloride or palladium(II) acetate (B1210297) as the catalyst, with copper(II) chloride or p-benzoquinone as a reoxidant to regenerate the active Pd(II) species. semanticscholar.orgmdpi.com This process has been applied in the kinetic resolution of racemic alkene-1,3-diols using chiral bis(oxazoline) ligands, affording optically enriched bicyclic lactones. semanticscholar.orgmdpi.com For example, the kinetic resolution of racemic pent-4-ene-1,3-diol (B6599432) using a palladium(II) acetate catalyst with a chiral indabox ligand resulted in the formation of the corresponding bicyclic lactone with significant enantiomeric excess. semanticscholar.org

Table 2: Kinetic Resolution of Racemic pent-4-ene-1,3-diol via Asymmetric Pd(II)-Catalyzed Oxycarbonylation

| Chiral Ligand | Catalyst/Ligand Ratio | Time (h) | Yield of Bicyclic Lactone | Enantiomeric Excess (ee) | Ref |

| (R,S)-indabox | 1:3 | 30 | 29% | 62% | semanticscholar.org |

Skeletal Rearrangements to Form Novel Ring Systems

Analogs of this compound, particularly when incorporated into more complex cyclic frameworks, can undergo skeletal rearrangements to generate novel ring systems. gla.ac.ukresearchgate.net These rearrangements are often triggered by the formation of a reactive intermediate, such as a carbonium ion, which then facilitates the migration of a carbon-carbon bond to yield a thermodynamically more stable structure. researchgate.net

A relevant example is the rearrangement of bridged bicyclic systems, which can be formed from diene precursors related to this compound via cycloaddition reactions. For instance, research has shown that derivatives of bicyclo[2.2.2]octane can rearrange to the bicyclo[3.2.1]octane system. researchgate.net One documented pathway involves the oxidative decarboxylation of a bicyclo[2.2.2]octane dicarboxylic acid with lead tetraacetate. This reaction is proposed to proceed through a carbonium ion intermediate that undergoes rearrangement via a 1,2-acyl migration to form the new bicyclo[3.2.1]octane skeleton. researchgate.net Such transformations highlight how the carbon framework of a precursor derived from an unsaturated diol can be remodeled into a different, often more complex, ring system. Another powerful method for generating complex frameworks is ring-rearrangement metathesis (RRM), which combines ring-opening and ring-closing metathesis steps in a single tandem process to convert strained bicyclic systems into new polycyclic structures. beilstein-journals.org

Applications of Oct 5 Ene 1,3 Diol in Complex Organic Synthesis

Role as Chiral Building Blocks in Natural Product Total Synthesis

Chiral 1,3-diols are fundamental structural motifs present in a wide array of natural products, particularly in polyketides and macrolide antibiotics. acs.org The enantiomerically pure forms of these diols serve as invaluable chiral building blocks in the total synthesis of these complex molecules. acs.org The stereoselective synthesis of 1,3-diol units is a critical challenge in organic synthesis, and several methods have been developed to address this, including the diastereoselective reduction of β-hydroxy ketones. acs.orgresearchgate.net

While specific examples detailing the use of Oct-5-ene-1,3-diol in the total synthesis of a named natural product are not prevalent in the literature, its structural features make it a highly suitable candidate for such applications. The synthesis of complex natural products often relies on the iterative use of chiral building blocks to construct stereochemically rich carbon chains. For instance, the synthesis of polyketide-derived natural products often involves the assembly of repeating 1,3-diol units. scielo.br A notable example is the synthesis of the marine natural product callyspongiolide, which features multiple chiral centers and complex stereochemistry that can be derived from chiral diol precursors. acs.org

The (3R,5Z)-5-Octene-1,3-diol isomer is a known aliphatic alcohol, and its availability makes it a potential starting material for the synthesis of various natural products. nih.gov The presence of the alkene functionality within the octene-1,3-diol backbone offers a handle for further chemical transformations, such as cross-coupling reactions or functional group interconversions, which are essential steps in the elaboration of a simple building block into a complex natural product. The synthesis of passifloricin A, an antifungal agent, highlights the importance of non-protected 1,3-diols as key intermediates. academie-sciences.fr

The strategic application of chiral 1,3-diols in total synthesis is exemplified by the synthesis of dihydropyrone-containing natural products, where a 1,3-diol was prepared from a 1,3-diketone in a multi-step sequence. chim.it This underscores the importance of having access to a variety of chiral diols, including those with specific stereochemistry and additional functionality like this compound.

Table 1: Examples of Natural Products Containing 1,3-Diol Motifs

| Natural Product | Class | Significance |

| Callyspongiolide | Macrolide | Anticancer marine natural product. acs.org |

| Passifloricin A | Antifungal Agent | Biologically active compound with a 1,3-diol functionality. academie-sciences.fr |

| Polyketides | Various | Large family of natural products with diverse pharmacological activities. scielo.br |

Design and Synthesis of Spatially Directed Chemical Libraries

The development of small-molecule libraries with high spatial diversity is a crucial aspect of modern drug discovery and chemical biology. Such libraries are essential for screening against biological targets to identify new lead compounds. The use of conformationally diverse scaffolds is a key strategy to achieve this spatial diversity, and 1,3-diols have emerged as valuable building blocks for the construction of these scaffolds. researchgate.netrsc.orgnih.gov

While the direct application of this compound in a published chemical library is not explicitly documented, its structure is well-suited for this purpose. The two hydroxyl groups of the diol can serve as attachment points for a variety of chemical moieties, allowing for the systematic exploration of chemical space in a three-dimensional manner. researchgate.netresearchgate.net The synthesis of a pilot library of 24 compounds bearing two amino acid residues attached to chiral, cyclic 1,3-diol building blocks demonstrates the feasibility of this approach. researchgate.netrsc.orgnih.gov

The "build/couple/pair" strategy is a powerful method for generating stereochemically diverse libraries, and it often relies on the use of chiral building blocks like 1,3-diols. acs.org The alkene in this compound provides an additional point for diversification, which can be functionalized through various reactions such as dihydroxylation and carbamylation to further expand the skeletal diversity of the resulting library. pnas.org

The creation of libraries with a strong emphasis on stereochemical diversity is often achieved using chiral natural product templates or through diversity-oriented synthesis with chiral building blocks. researchgate.net The conformational flexibility of the acyclic backbone of this compound, combined with the stereocenters at the hydroxyl-bearing carbons, can contribute to the generation of a library of compounds with a wide range of three-dimensional shapes.

Table 2: Strategies for Spatially Directed Libraries Using Diol Scaffolds

| Strategy | Description | Key Feature of Diol |

| Conformational Diversification | Using conformationally diverse scaffolds to direct binding moieties into different regions of 3D space. researchgate.netrsc.orgnih.gov | Provides attachment points for chemical diversity and influences the conformational tendencies of the final products. researchgate.netresearchgate.net |

| Build/Couple/Pair | A strategy in diversity-oriented synthesis that relies on the sequential coupling of building blocks. acs.org | Serves as a chiral building block to introduce stereochemical diversity. |

| Skeletal Diversity through Functionalization | Utilizing additional functional groups on the diol for further reactions to create diverse molecular skeletons. pnas.org | The alkene in this compound allows for further diversification. |

Precursors for Enantiopure Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. google.com Chiral diols are a well-established class of precursors for the synthesis of these enantiopure ligands. acs.org The two hydroxyl groups can be readily modified to incorporate coordinating atoms, such as phosphorus or nitrogen, which can then bind to a metal center to form a chiral catalyst.

Enantiopure this compound, with its defined stereochemistry, is a promising candidate for the synthesis of new chiral ligands. The C2-symmetry often found in successful chiral ligands can be achieved through the derivatization of chiral diols. google.com While specific ligands derived from this compound are not yet reported in the literature, the general utility of chiral 1,3-diols as ligand precursors is widely recognized. For example, chiral phospholane (B1222863) ligands, which are effective in a variety of enantioselective reactions, can be prepared from chiral 1,4-diol cyclic sulfates. google.com This highlights the potential of diols as precursors to important ligand classes.

The synthesis of chiral ligands often involves straightforward chemical transformations of the diol starting material. For instance, chiral diol-based organocatalysts, such as BINOL derivatives, have been extensively used to induce enantioselectivity in a variety of reactions. nih.govresearchgate.net The hydroxyl groups of these diols can coordinate with reagents or substrates, creating a chiral environment for the transformation. Similarly, enantiopure this compound could be a precursor to novel organocatalysts or ligands for transition metal-catalyzed reactions. The development of new chiral architectures for ligands is essential for advancing the field of asymmetric catalysis, and diol-based scaffolds offer a versatile platform for this purpose. uoi.grrsc.org

Table 3: Examples of Chiral Ligands/Catalysts Derived from Diols

| Ligand/Catalyst Type | Diol Precursor Type | Application in Asymmetric Catalysis |

| Chiral Phospholanes | Chiral 1,4-Diol Cyclic Sulfates | Enantioselective reactions. google.com |

| Chiral Diol-Based Organocatalysts (e.g., BINOL) | Biaryl Diols | Allylboration of ketones, conjugate additions. nih.govresearchgate.net |

| Chiral Polyamino Alcohols | Enantiopure Epoxy Groups | Asymmetric hydrogen transfer reduction. researchgate.net |

Intermediate in Specialty Chemical Production

Diols are important industrial chemicals that serve as key intermediates in the production of a wide range of specialty chemicals, including polymers, resins, and fine chemicals. wikipedia.org The presence of two hydroxyl groups allows for their use as monomers in polymerization reactions, leading to the formation of polyesters and polyurethanes. wikipedia.org

Unsaturated diols, such as this compound, are particularly valuable as they can be incorporated into unsaturated polyester (B1180765) resins (UPRs). researchgate.net These resins are widely used in various industries, including construction, automotive, and marine applications, due to their excellent mechanical properties and chemical resistance. researchgate.nettritiumupr.combusinesswire.com The double bond in the diol provides a site for cross-linking, which is essential for the curing process of the resin.

While specific large-scale industrial production of this compound is not documented, its structural features are analogous to other diols used in specialty chemical production. For example, 2-Methyl-1,3-propanediol (MPO) is a versatile diol used to enhance the properties of unsaturated polyester resins, polyurethanes, and other polymers. gantrade.com Butane-1,3-diol is another example of a diol that acts as a co-monomer in the production of polyurethane and polyester resins and is also used in cosmetics and as a solvent. atamanchemicals.com

The use of this compound as an intermediate can also extend to the synthesis of other fine chemicals. For instance, it can serve as a precursor for the production of plasticizers, surfactants, and components for inks and coatings. gantrade.com The combination of the diol functionality and the alkene group allows for a wide range of chemical modifications, making it a versatile intermediate for the synthesis of a diverse array of specialty chemicals.

Table 4: Industrial Applications of Diols as Intermediates

| Diol Example | Application Area | Product Type |

| Unsaturated Diols | Polymer Industry | Unsaturated Polyester Resins (UPRs). researchgate.nettritiumupr.combusinesswire.com |

| 2-Methyl-1,3-propanediol (MPO) | Resins, Polyurethanes | Composites, Gelcoats, Coatings, Adhesives. gantrade.com |

| Butane-1,3-diol | Polymers, Cosmetics | Polyester Resins, Polyurethane Resins, Humectants. atamanchemicals.com |

Computational and Advanced Spectroscopic Studies on Oct 5 Ene 1,3 Diol and Its Derivatives

Theoretical Studies on Conformational Analysis and Reactivity Prediction

Computational chemistry provides invaluable insights into the molecular properties of Oct-5-ene-1,3-diol, guiding experimental work and helping to interpret complex data. Theoretical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the molecule's conformational landscape and predicting its reactivity. researchgate.netresearchgate.net

Reactivity prediction relies on analyzing the molecule's electronic structure. Conceptual DFT (CDFT) is a powerful tool for this purpose, allowing for the calculation of reactivity indices such as global electrophilicity and nucleophilicity. mdpi.com These indices help to classify the molecule's potential role in chemical reactions. For instance, the electron-rich double bond and hydroxyl groups suggest that this compound can act as a nucleophile, while also being susceptible to electrophilic attack. Computational models can map the electrostatic potential on the molecule's surface, visually identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting where reactions are most likely to occur. researchgate.net Such studies are crucial for designing synthetic pathways and understanding potential reaction mechanisms. rsc.orgresearchgate.net

| Computational Method | Application | Predicted Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Conformational analysis, optimization of molecular geometry, calculation of vibrational frequencies (IR spectra). researchgate.netresearchgate.net | Identification of stable conformers, prediction of bond lengths and angles, simulation of its infrared spectrum. |

| Ab initio Methods (e.g., Møller-Plesset) | High-accuracy energy calculations, investigation of reaction mechanisms and transition states. researchgate.net | Precise determination of relative conformer energies, calculation of activation barriers for potential reactions like cyclization or oxidation. |

| Conceptual DFT (CDFT) | Reactivity prediction. mdpi.com | Calculation of electrophilicity and nucleophilicity indices, mapping of electron density to predict reactive sites. |

Advanced Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

The definitive determination of the structure and stereochemistry of this compound requires a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the carbon skeleton and relative stereochemistry.

¹H NMR: The proton NMR spectrum would provide information on the connectivity of the molecule. Specific signals would correspond to the methyl protons of the ethyl group, the methylene (B1212753) protons, the vinylic protons of the double bond, and the methine protons at the stereocenters bearing the hydroxyl groups. researchgate.net The coupling constants (³J(H,H)) between adjacent protons are dependent on the dihedral angle and are crucial for conformational analysis. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals would be expected, with characteristic chemical shifts for the sp³-hybridized carbons (including those bonded to oxygen) and the sp²-hybridized carbons of the alkene. researchgate.net

2D NMR Techniques: Advanced 2D NMR experiments are essential for unambiguous assignment and stereochemical determination.

COSY (Correlation Spectroscopy) establishes proton-proton coupling correlations, confirming the sequence of protons in the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, helping to piece the entire molecular structure together.

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for stereochemical assignment. It detects protons that are close in space, and the presence or absence of NOESY correlations between protons on the stereocenters and other parts of the molecule can be used to determine their relative configuration (e.g., syn vs. anti). J-based configuration analysis (JBCA) is another sophisticated NMR method used to determine the relative and absolute configurations in complex acyclic systems like those found in polyketide natural products. rsc.org

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) can determine the accurate mass of the molecule with very high precision, allowing for the unambiguous confirmation of its molecular formula (C₈H₁₆O₂).

Fragmentation Analysis: The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For unsaturated diols, characteristic fragmentation often involves the loss of water and cleavage adjacent to the hydroxyl groups or the double bond. mdpi.com Analysis of the trimethylsilyl (B98337) ether derivatives of related unsaturated diols has shown distinct fragmentation ions that help locate the positions of the hydroxyl groups and the double bond. google.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. researchgate.net A weaker absorption around 1650 cm⁻¹ would correspond to the C=C stretching of the alkene bond. researchgate.net

| Technique | Expected Observation | Interpretation |

|---|---|---|

| HRMS | [M+H]⁺ or [M+Na]⁺ corresponding to C₈H₁₆O₂ | Confirms molecular formula. nih.gov |

| IR Spectroscopy | Broad peak at ~3300 cm⁻¹; Peak at ~1650 cm⁻¹ | O-H stretch (hydroxyl groups); C=C stretch (alkene). researchgate.net |

| ¹³C NMR | Signals at ~120-140 ppm; Signals at ~60-80 ppm | sp² carbons of the alkene; sp³ carbons bonded to oxygen. researchgate.net |

| ¹H NMR | Signals at ~5.4 ppm; Signals at ~3.5-4.0 ppm | Vinylic protons (H-5, H-6); Methine/methylene protons adjacent to hydroxyl groups. researchgate.net |

| NOESY | Spatial correlations between H-1, H-3, and adjacent protons | Determination of relative stereochemistry (syn/anti). |

Conclusion and Future Perspectives in Oct 5 Ene 1,3 Diol Research

Current Challenges and Opportunities in Unsaturated 1,3-Diol Chemistry

Another significant challenge is regioselectivity, particularly in the functionalization of the two hydroxyl groups, which often exhibit similar reactivity. researchgate.netrsc.org For a molecule like Oct-5-ene-1,3-diol, this complicates selective modification at either the C1 or C3 position. Furthermore, the synthesis of these molecules can be limited by a narrow substrate scope and the need for harsh reaction conditions or expensive, toxic reagents. nih.govchemrxiv.org

Despite these difficulties, the field is rich with opportunities. The rise of biocatalysis and organocatalysis presents powerful solutions to the selectivity problem. numberanalytics.comd-nb.info Enzymes and whole-cell systems can perform transformations with exceptional enantio- and regioselectivity under mild, environmentally friendly conditions. mdpi.comnih.gov This approach is highly promising for producing specific, enantiomerically pure isomers of this compound. researchgate.net Similarly, organocatalysis, which uses small, metal-free organic molecules, has emerged as a versatile tool for asymmetric synthesis, offering sustainable and cost-effective alternatives to traditional metal catalysts. numberanalytics.comsci-hub.se The development of tandem or cascade reactions, where multiple chemical bonds are formed in a single operation, represents a major opportunity to improve synthetic efficiency and atom economy. chemrxiv.orgorganic-chemistry.org

| Challenge | Description | Relevance to this compound |

|---|---|---|

| Stereocontrol | Difficulty in selectively synthesizing one of the four possible stereoisomers (RR, SS, RS, SR) due to two chiral centers. researchgate.netnih.gov | Crucial for accessing specific isomers that may have distinct biological activities or serve as precursors in natural product synthesis. |

| Regioselectivity | The two hydroxyl groups have similar chemical reactivity, making selective functionalization of one over the other difficult. researchgate.netrsc.org | Enables the creation of complex derivatives by modifying one specific end of the molecule, which is vital for drug development and materials science. |

| Synthetic Efficiency | Traditional syntheses often involve multiple protection/deprotection steps, leading to low overall yields and significant waste. nih.govrsc.org | Developing more direct, protecting-group-free methods would make the synthesis more scalable and sustainable. |

| Harsh Reagents | Many classic methods rely on pyrophoric, toxic, or expensive reagents (e.g., phosgene (B1210022) derivatives, certain metal catalysts). nih.govrsc.org | A shift towards greener catalysts (biocatalysts, organocatalysts) and milder conditions improves safety and reduces environmental impact. numberanalytics.comrsc.org |

Emerging Avenues for Synthetic Innovation and Application

The future of research on this compound and related unsaturated diols will be shaped by cutting-edge synthetic innovations and the exploration of novel applications. A key area of innovation lies in the design of new catalytic systems that offer unprecedented levels of control. numberanalytics.com This includes the development of finely tunable organocatalysts, such as chiral Brønsted acids or bifunctional thioureas, that can direct reactions to a desired stereochemical outcome. rsc.orgmdpi.com The combination of different catalytic methods, such as merging organocatalysis with biocatalysis or photocatalysis in one-pot reactions, is a particularly promising strategy for building molecular complexity with high efficiency. researchgate.netnumberanalytics.com

Emerging technologies like photoredox and electrochemical catalysis are also set to revolutionize synthesis by enabling new types of transformations under mild conditions. rsc.org These methods could provide novel routes to functionalize the this compound scaffold or its precursors. For instance, late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a powerful strategy for rapidly creating diverse molecular libraries for drug discovery. acs.org

The potential applications for chiral unsaturated 1,3-diols like this compound are vast and impactful.

Natural Product Synthesis : The 1,3-diol motif is a cornerstone of numerous biologically active natural products, particularly polyketides like statins and macrolide antibiotics. researchgate.netacs.org Enantiomerically pure this compound can serve as a valuable chiral building block for the total synthesis of these complex molecules and their analogues. researchgate.netnih.gov

Polymer and Materials Science : Diols are essential monomers in the synthesis of polyesters and polyurethanes. rsc.orgugent.be The alkene functionality within this compound provides a reactive handle for cross-linking or post-polymerization modification, allowing for the design of advanced materials with tunable properties. ugent.be

Medicinal Chemistry and Chemical Biology : Functionalized diols are prevalent in pharmaceuticals. acs.org The ability to synthesize various stereoisomers of this compound could facilitate structure-activity relationship studies. Furthermore, boronic acid-functionalized materials are increasingly used in sensors for diol-containing compounds, an area where novel diol structures could play a role. acs.orgrsc.org

| Emerging Avenue | Description | Potential Impact on this compound Research |

|---|---|---|

| Combined Catalysis | Using multiple catalytic systems (e.g., organo-, bio-, metal-, photo-catalysis) sequentially in one pot to perform complex transformations. researchgate.netnumberanalytics.com | Enables the highly efficient and stereocontrolled synthesis of all four stereoisomers of this compound from simple precursors. researchgate.net |

| Late-Stage Functionalization | Modifying a complex molecule, such as a natural product derivative, in the final steps of a synthesis to create analogues. acs.org | Allows for the rapid diversification of structures based on the this compound core to explore biological activity. |

| Advanced Polymer Synthesis | Using functional monomers to create polymers with reactive sites for subsequent modification, leading to materials with tailored properties. ugent.be | This compound could be a key monomer for creating cross-linkable or functionalizable polyesters and polyurethanes. |

| Chiral Ligand Development | Using chiral diols as scaffolds to build ligands for asymmetric metal catalysis, a cornerstone of modern pharmaceutical synthesis. researchgate.netmdpi.com | Specific isomers of this compound could be converted into novel ligands that enable new or improved asymmetric reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.